

# Commercial availability and suppliers of 2-Bromo-7-fluoroquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-7-fluoroquinoline**: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

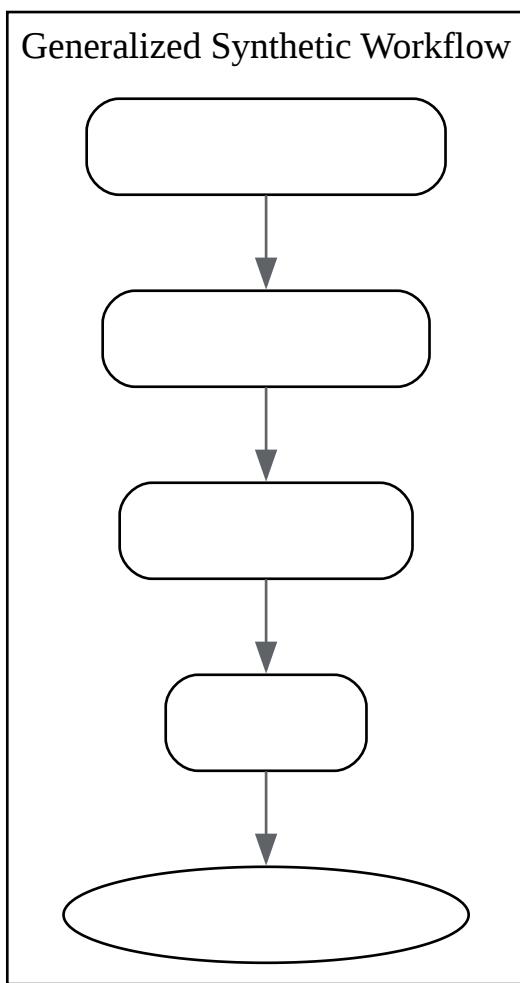
This technical guide provides a comprehensive overview of **2-Bromo-7-fluoroquinoline**, a key intermediate in pharmaceutical research and development. The document details its commercial availability, suppliers, and chemical properties. Furthermore, it outlines a general synthetic pathway and discusses its biological significance within the broader context of fluoroquinolone antibiotics.

## Commercial Availability and Suppliers

**2-Bromo-7-fluoroquinoline** (CAS No. 181147-94-4) is commercially available from various chemical suppliers catering to the research and pharmaceutical industries. While a comprehensive list of all suppliers is beyond the scope of this guide, prominent vendors include BIOFOUNT and ChemicalBook.<sup>[1][2]</sup> It is advisable to contact these and other specialized chemical suppliers directly to inquire about current stock, purity levels, and pricing.

Table 1: Chemical and Physical Properties of **2-Bromo-7-fluoroquinoline**

| Property          | Value                              | Reference           |
|-------------------|------------------------------------|---------------------|
| CAS Number        | 181147-94-4                        | <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>5</sub> BrFN | <a href="#">[3]</a> |
| Molecular Weight  | 226.05 g/mol                       | <a href="#">[3]</a> |
| MDL Number        | MFCD11042212                       | <a href="#">[3]</a> |


## Synthesis of Bromo-Fluoroquinoline Derivatives

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-7-fluoroquinoline** is not readily available in the public domain, a general approach can be inferred from patented methods for similar bromo-quinoline compounds. One common strategy involves the bromination of a corresponding fluoroquinoline precursor.

For instance, a patented method for the synthesis of 3-bromo-7-hydroxyquinoline involves the following key steps:

- Protection of the Hydroxyl Group: The hydroxyl group of 7-hydroxyquinoline is first protected, for example, by reacting it with trifluoromethanesulfonic anhydride to form a trifluoromethanesulfonate ester.
- Bromination: The protected quinoline is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like glacial acetic acid.
- Deprotection: The protecting group is subsequently removed under alkaline conditions to yield the final 3-bromo-7-hydroxyquinoline product.

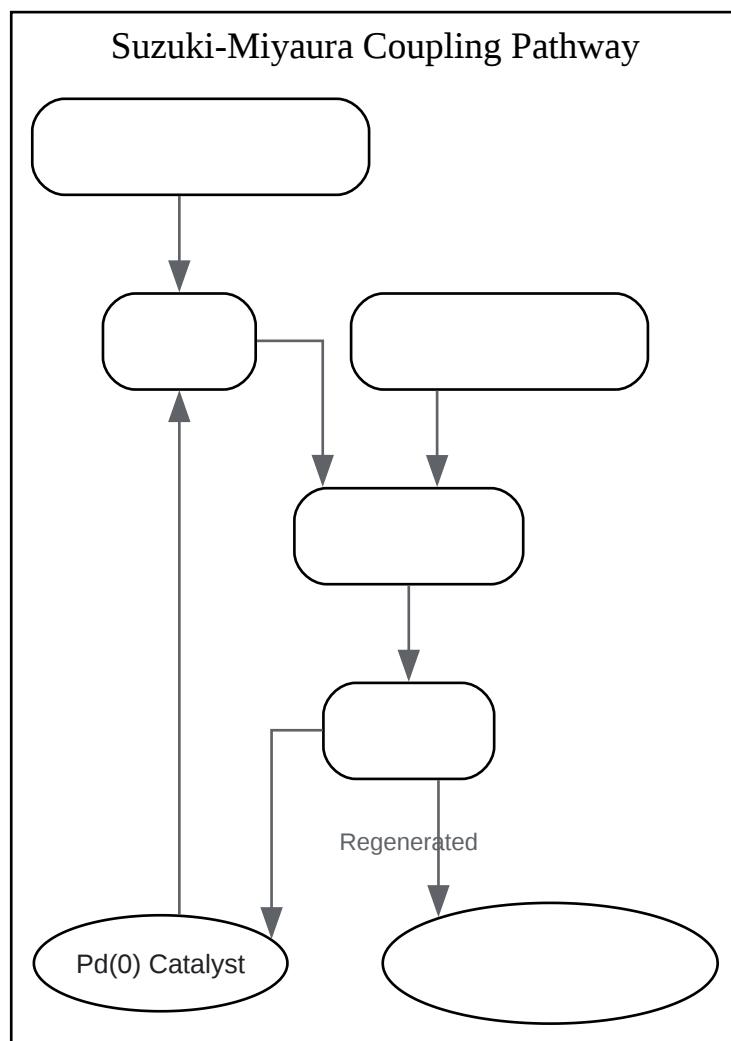
A similar strategy could likely be adapted for the synthesis of **2-Bromo-7-fluoroquinoline**, starting from a suitable 7-fluoroquinoline precursor. The experimental workflow for such a synthesis is depicted in the following diagram.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Bromo-7-fluoroquinoline**.

## Role as a Pharmaceutical Intermediate and Potential for Suzuki Coupling


Bromo-substituted quinolines, such as **2-Bromo-7-fluoroquinoline**, are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.

One of the most powerful and widely used methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction couples an organohalide (like **2-Bromo-7-fluoroquinoline**) with an organoboron compound (such as a boronic acid or

ester). This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

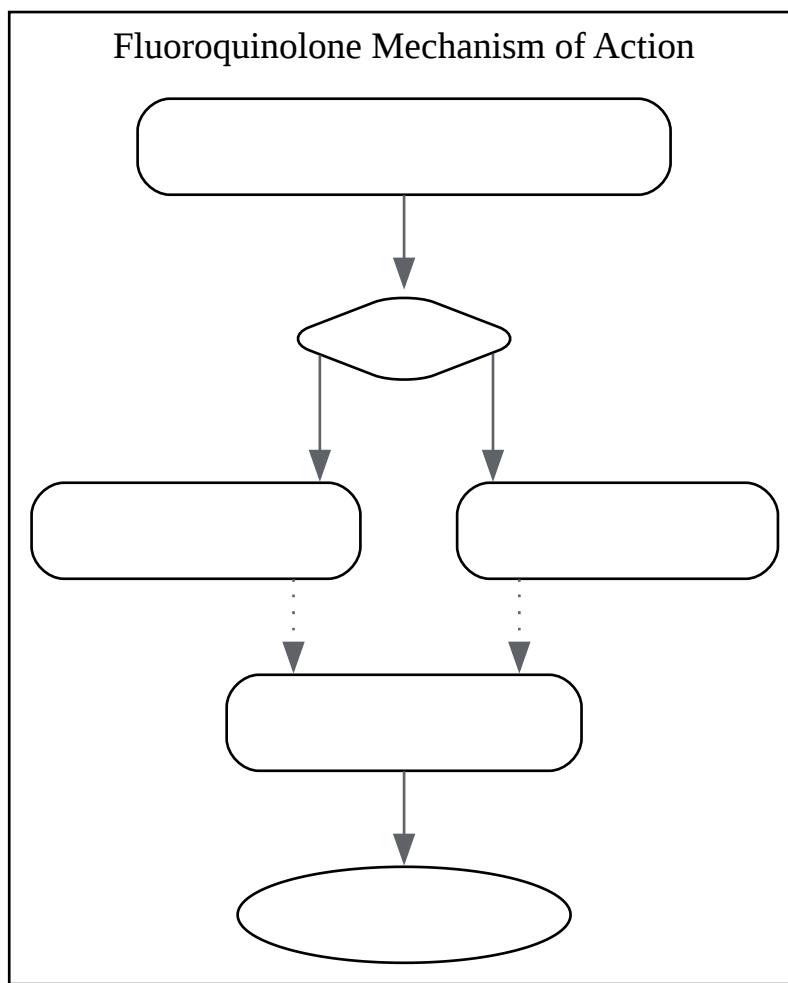
The general mechanism of the Suzuki-Miyaura coupling reaction involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organohalide ( $R-X$ ) to form a palladium(II) complex.
- Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.



[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura coupling reaction.


## Biological Significance and Mechanism of Action of Fluoroquinolones

**2-Bromo-7-fluoroquinoline** belongs to the broader class of fluoroquinolone compounds, which are renowned for their potent antibacterial activity. The mechanism of action of fluoroquinolones is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.
- Topoisomerase IV is the main target in many Gram-positive bacteria and is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to a rapid bactericidal effect.



[Click to download full resolution via product page](#)

The inhibitory action of fluoroquinolones on bacterial DNA enzymes.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-Bromo-7-fluoroquinoline**. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data

sheet. Researchers should always consult primary literature and official safety documentation before conducting any experimental work.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-BROMO-7-FLUOROQUINOLINE price,buy 2-BROMO-7-FLUOROQUINOLINE - chemicalbook [m.chemicalbook.com]
- 2. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]
- 3. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 2-Bromo-7-fluoroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b574151#commercial-availability-and-suppliers-of-2-bromo-7-fluoroquinoline>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)